molecular formula C11H10O3 B8649354 alpha-(2'-Hydroxybenzylidene)-gamma-butyrolactone

alpha-(2'-Hydroxybenzylidene)-gamma-butyrolactone

Cat. No.: B8649354
M. Wt: 190.19 g/mol
InChI Key: NAWZWOWKPOCQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(2'-Hydroxybenzylidene)-gamma-butyrolactone is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

3-[(2-hydroxyphenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C11H10O3/c12-10-4-2-1-3-8(10)7-9-5-6-14-11(9)13/h1-4,7,12H,5-6H2

InChI Key

NAWZWOWKPOCQIM-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1=CC2=CC=CC=C2O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Salicylaldehyde (293 g) and γ-butyrolactone (413 g) were dissolved in toluene (2.4 L) and the solution was cooled to not more than 3° C. in an ice-salt bath. Thereto was added sodium methoxide (324 g) over 20 min. The temperature of the reaction mixture rose to 24° C. After stirring at room temperature for 3 hr, the mixture was stirred for 45 min under heating at 60–65° C. The reaction mixture was cooled again in an ice-bath and 10% sulfuric acid (2.51 ml) was added dropwise. The obtained white suspension was filtrated, washed with water and dried to give the title compound (324 g), melting point 162–164° C.
Quantity
293 g
Type
reactant
Reaction Step One
Quantity
413 g
Type
reactant
Reaction Step One
Quantity
2.4 L
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
324 g
Type
reactant
Reaction Step Two
Quantity
2.51 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Salicylaldehyde (293 g) and Υ-butyrolactone (413 g) were dissolved in toluene (2.4 L) and the solution was cooled to not more than 3° C. in an ice-salt bath. Thereto was added sodium methoxide (324 g) over 20 min. The temperature of the reaction mixture rose to 24° C. After stirring at room temperature for 3 hr, the mixture was stirred for 45 min under heating at 60-65° C. The reaction mixture was cooled again in an ice-bath and 10% sulfuric acid (2.51 ml) was added dropwise. The obtained white suspension was filtrated, washed with water and dried to give the title compound (324 g), melting point 162-164° C.
Quantity
293 g
Type
reactant
Reaction Step One
[Compound]
Name
Υ-butyrolactone
Quantity
413 g
Type
reactant
Reaction Step One
Quantity
2.4 L
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
324 g
Type
reactant
Reaction Step Two
Quantity
2.51 mL
Type
reactant
Reaction Step Three

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